

# Pimasertib Dosing Schedules and Clinical Data

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## Compound Focus: Pimasertib

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The table below summarizes the key dosing schedules and associated clinical data from phase I trials of **Pimasertib** monotherapy.

Dosing Schedule	Dose Escalation Range	Maximum Tolerated Dose (MTD)	Recommended Phase II Dose (RP2D)	Key Dose-Limiting Toxicities (DLTs)
Continuous BID [1]	Not specified	75 mg BID [2]	60 mg BID [1]	Serous retinal detachment, skin rash/acneiform dermatitis [1].
Once Daily (5 days on, 2 days off) [1]	15 - 120 mg [2]	120 mg [2]	Not defined for phase II	-
Once Daily (15 days on, 6 days off) [1]	Not specified	195 mg [3]	Not defined for phase II	-
Continuous QD [1]	1-255 mg/day [1]	90 mg QD [3]	Not defined for phase II	-

## Experimental Protocol: Phase I Dose-Escalation Trial

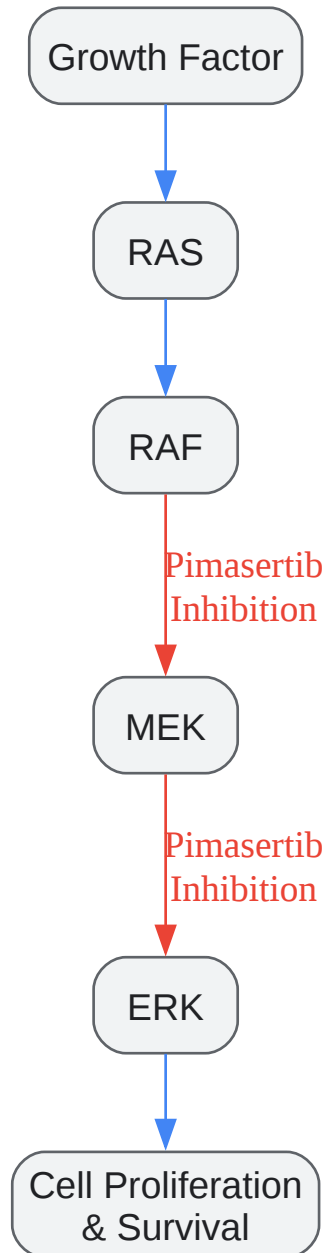
This section details the core methodology used to establish the safety and recommended dose of **Pimasertib** [1].

- **Objective:** Primary objectives were to determine the Maximum Tolerated Dose (MTD) based on Dose-Limiting Toxicities (DLTs) evaluated during cycle 1 and the Recommended Phase II Dose (RP2D). Secondary objectives included safety, pharmacokinetics (PK), pharmacodynamics (PD), and antitumor activity [1].
- **Patient Population:** Patients with pathologically confirmed advanced solid tumors were enrolled. Key inclusion criteria stipulated an ECOG performance status of 0 or 1 and adequate organ and bone marrow function [3].
- **Study Design & Treatment:**
  - The trial employed a dose-escalation design investigating four different dosing schedules, including continuous BID.
  - Each treatment cycle lasted 21 days.
  - The MTD was defined as the highest dose at which  $\leq 1$  of 6 patients experienced a DLT during the first cycle.
- **Safety and Efficacy Assessments:**
  - **Dose-Limiting Toxicities (DLTs):** DLTs were primarily assessed in cycle 1 and included grade  $\geq 3$  skin rash/acneiform dermatitis and ocular events such as serous retinal detachment [1].
  - **Adverse Events (AEs):** Standardized grading via NCI CTCAE. Common drug-related AEs included diarrhea, skin rash, ocular disorders, asthenia/fatigue, and peripheral edema [1] [2].
  - **Tumor Response:** Assessed by **RECIST v1.1** with radiographic imaging conducted at baseline and every other cycle [3].
- **Pharmacokinetic (PK) & Pharmacodynamic (PD) Assessments:**
  - **PK Sampling:** Blood samples were collected to determine maximum concentration and half-life.
  - **PD Markers:** Inhibition of the MAPK pathway was confirmed by measuring reductions in phosphorylated ERK (pERK) in patient samples [1].

## Pimasertib's Mechanism of Action and Pharmacokinetic Profile

**Pimasertib** is a selective, ATP non-competitive inhibitor of MEK1 and MEK2, key kinases in the Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is frequently constitutively activated in human cancers [1]. Its favorable drug profile supports the BID dosing schedule.

## Pimasertib Inhibits MAPK Signaling Pathway



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The table below summarizes key pharmacokinetic parameters that informed the continuous BID dosing schedule [1] [4].

Parameter	Value / Characterization	Significance
Absolute Bioavailability	73% [4]	High oral absorption.
Time to Max Concentration (T-max~)	1.5 hours [1]	Rapid absorption.
Apparent Terminal Half-life	Approximately 5 hours (QD schedules) [1]	Supports twice-daily dosing to maintain target coverage.
Major Route of Elimination	Urine (52.8%) and faeces (30.7%); primarily as metabolites [4]	Consider in patients with renal or hepatic impairment.
Target Engagement (pERK Suppression)	Decreased within 2 hours; maintained up to 8 hours with higher/BID doses [1]	BID dosing provides sustained pathway inhibition.

## Key Application Notes for Researchers

- **Dosing Schedule Rationale:** The short half-life and transient pERK suppression supported a continuous BID schedule over intermittent or QD schedules to provide sustained target inhibition [1].
- **Safety Profile Management:** The AE profile is consistent with other MEK inhibitors. Proactive management of dermatologic and ocular AEs is crucial. Regular ophthalmologic examinations are recommended [1] [2].
- **Combination Therapy Potential: Pimasertib** has been investigated in combination with other agents. Note that the RP2D in combinations may be lower than in monotherapy due to overlapping toxicities [3] [5].

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## References

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